molecular formula C10H13ClN2O4S2 B2819718 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide CAS No. 941932-20-3

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide

Cat. No. B2819718
CAS RN: 941932-20-3
M. Wt: 324.79
InChI Key: XXLZMUXKSVHYCK-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide, commonly known as CPM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CPM has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Structural and Molecular Studies

  • Structural Insights: A study on nimesulide derivatives, which are structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide, revealed insights into their supramolecular assembly. The analysis of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots indicated significant contributions from hydrogen bonds, which influence the molecular architecture of these compounds (Dey et al., 2015).

Synthetic Methodologies and Chemical Properties

  • Synthesis and Reactivity: Research on the synthesis of various sulfonamide derivatives has highlighted methodologies that enable the creation of compounds with potential biological activities. For example, the study on the one-pot synthesis of benzoxazoles directly from carboxylic acids showcases the versatility of methanesulfonic acid as a catalyst, demonstrating the reactivity and potential for creating structurally diverse compounds (Kumar et al., 2008).

Biological Activity and Applications

  • Antimicrobial and Anticancer Activities: The synthesis of biologically active derivatives, such as the N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, revealed significant antimicrobial activities. These studies suggest the potential of such compounds in developing new antimicrobial agents (Babu et al., 2013).

Chemoselectivity and Chemical Transformations

  • Chemoselective Transformations: Investigations into chemoselective reactions, such as the debenzylation of N-1-phenylethyl group in 2-oxazolidinones, highlight the nuanced chemical behavior of sulfonamide derivatives. These studies provide valuable insights into selective chemical transformations that can be applied in the synthesis of complex molecules (Ishii et al., 2002).

Material Science and Engineering Applications

  • Molecular Surface Electrostatic Potential Studies: The investigation of nimesulide derivatives for their molecular surface electrostatic potential offers insights into the molecular recognition processes. These studies contribute to the understanding of how these compounds interact with biological targets and their potential applications in material science (Dey et al., 2016).

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S2/c1-18(14,15)12-8-3-4-9(11)10(7-8)13-5-2-6-19(13,16)17/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLZMUXKSVHYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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